

Spectroscopic Profile of (S)-3-N-Cbz-aminopyrrolidine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (S)-3-N-Cbz-aminopyrrolidine

Cat. No.: B576080

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the chiral building block, **(S)-3-N-Cbz-aminopyrrolidine** (also known as benzyl (S)-pyrrolidin-3-ylcarbamate). The information presented herein is essential for the accurate identification, quality control, and utilization of this compound in synthetic chemistry and drug discovery. This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for these analytical techniques.

Spectroscopic Data

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of **(S)-3-N-Cbz-aminopyrrolidine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ^1H NMR Spectroscopic Data of **(S)-3-N-Cbz-aminopyrrolidine**

Chemical Shift (δ , ppm)	Multiplicity	Assignment
7.39 - 7.27	m	Aromatic-H (5H)
5.09	s	-CH ₂ -Ph (2H)
4.25 (br s)	br s	-NH-COO- (1H)
3.80 - 3.71	m	Pyrrolidine-H (1H)
3.58 - 3.46	m	Pyrrolidine-H (2H)
3.40 - 3.23	m	Pyrrolidine-H (2H)
2.05 - 1.95	m	Pyrrolidine-H (1H)
1.88 - 1.75	m	Pyrrolidine-H (1H)

Solvent: CDCl₃

Table 2: ¹³C NMR Spectroscopic Data of **(S)-3-N-Cbz-aminopyrrolidine**

Chemical Shift (δ , ppm)	Assignment
155.0	C=O (Carbamate)
136.8	Aromatic C
128.5	Aromatic CH
128.0	Aromatic CH
127.9	Aromatic CH
66.8	-CH ₂ -Ph
50.0	Pyrrolidine CH
46.4	Pyrrolidine CH ₂
45.2	Pyrrolidine CH ₂
32.1	Pyrrolidine CH ₂

Solvent: CDCl₃

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for **(S)-3-N-Cbz-aminopyrrolidine**

Wavenumber (cm ⁻¹)	Intensity	Assignment
3340 - 3300	Medium	N-H Stretch (Amine/Amide)
3030	Medium	Aromatic C-H Stretch
2950 - 2850	Medium	Aliphatic C-H Stretch
1710 - 1680	Strong	C=O Stretch (Carbamate)
1530 - 1510	Strong	N-H Bend
1250 - 1230	Strong	C-N Stretch
750 - 690	Strong	Aromatic C-H Bend

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for **(S)-3-N-Cbz-aminopyrrolidine**

m/z Value	Ion Type
221.13	[M+H] ⁺ (Molecular Ion)
220.12	[M] ⁺ (Molecular Ion)
177.10	[M-C ₂ H ₄ N] ⁺
108.04	[C ₇ H ₈ O] ⁺ (benzyl fragment)
91.05	[C ₇ H ₇] ⁺ (tropylium ion)

Ionization Mode: Electrospray Ionization (ESI) or Electron Impact (EI)

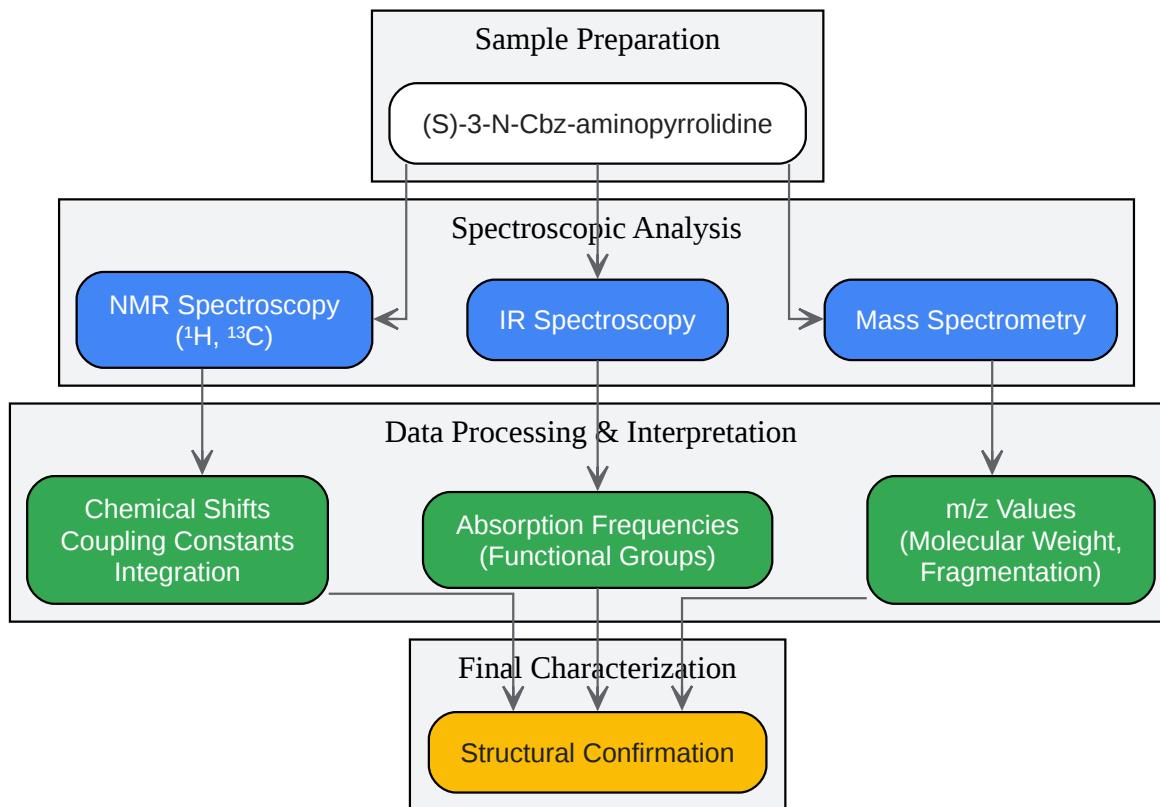
Experimental Protocols

The following sections detail the generalized methodologies for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of **(S)-3-N-Cbz-aminopyrrolidine** (typically 5-10 mg) is dissolved in a deuterated solvent, most commonly chloroform-d (CDCl_3), in a standard 5 mm NMR tube. ^1H and ^{13}C NMR spectra are acquired on a spectrometer operating at a field strength of 300 MHz or higher. Chemical shifts are reported in parts per million (ppm) and are referenced to the residual solvent peak. For ^1H NMR, data is typically reported as chemical shift, multiplicity (s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet), and integration (number of protons). For ^{13}C NMR, spectra are usually recorded with proton decoupling.

Fourier-Transform Infrared (FT-IR) Spectroscopy


The IR spectrum is typically recorded using a Fourier-Transform Infrared (FT-IR) spectrometer. For a solid sample like **(S)-3-N-Cbz-aminopyrrolidine**, the Attenuated Total Reflectance (ATR) technique is commonly employed. A small amount of the solid is placed directly on the ATR crystal, and pressure is applied to ensure good contact. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing it on a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate. The spectrum is recorded over the range of 4000-400 cm^{-1} , and the positions of the absorption bands are reported in wavenumbers (cm^{-1}).

Mass Spectrometry (MS)

Mass spectra are obtained using a mass spectrometer, with common ionization techniques being Electrospray Ionization (ESI) or Electron Impact (EI). For ESI, the sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused into the ion source. This technique is particularly useful for determining the molecular weight of the compound, often observed as the protonated molecule $[\text{M}+\text{H}]^+$. EI involves bombarding the sample with high-energy electrons, which causes fragmentation of the molecule. The resulting fragmentation pattern provides valuable information about the structure of the compound. The mass-to-charge ratio (m/z) of the molecular ion and significant fragments are reported.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of **(S)-3-N-Cbz-aminopyrrolidine**.

[Click to download full resolution via product page](#)

Caption: Workflow for the spectroscopic characterization of **(S)-3-N-Cbz-aminopyrrolidine**.

- To cite this document: BenchChem. [Spectroscopic Profile of (S)-3-N-Cbz-aminopyrrolidine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b576080#spectroscopic-data-of-s-3-n-cbz-aminopyrrolidine-nmr-ir-ms\]](https://www.benchchem.com/product/b576080#spectroscopic-data-of-s-3-n-cbz-aminopyrrolidine-nmr-ir-ms)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com